

# Application Notes and Protocols for the Spectrophotometric Determination of Nickel with Dimethylglyoxime

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## Compound of Interest

Compound Name: Dimethylglyoxime

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This document provides detailed application notes and experimental protocols for the quantitative determination of nickel using **dimethylglyoxime** (DMG) through spectrophotometry. This colorimetric method is based on the formation of a stable, colored nickel-**dimethylglyoxime** complex, which can be measured using a spectrophotometer.

## Principle

Nickel(II) ions react with **dimethylglyoxime** in an alkaline medium in the presence of an oxidizing agent to form a stable, red-colored, soluble nickel(IV)-**dimethylglyoxime** complex.<sup>[1]</sup> The intensity of the color produced is directly proportional to the concentration of nickel in the sample and follows Beer-Lambert's law within a specific concentration range. The absorbance of this complex is typically measured at its maximum wavelength ( $\lambda_{\text{max}}$ ), which is approximately 445 nm.<sup>[1][2]</sup>

The reaction is highly sensitive and can be used to determine trace amounts of nickel.<sup>[3]</sup> The presence of an oxidizing agent, such as bromine water or ammonium persulfate, is crucial for the development of the colored complex.<sup>[1]</sup> The alkaline condition, typically achieved using ammonia, is necessary for the complex formation.

## Quantitative Data Summary

The following tables summarize the key quantitative parameters for the spectrophotometric determination of nickel with **dimethylglyoxime**.

Table 1: Optimal Conditions for Nickel-DMG Complex Formation and Measurement

Parameter	Optimal Value/Range	Reference
Wavelength of Maximum Absorbance ( $\lambda_{\text{max}}$ )	445 nm	
Alternative Wavelength	375 nm (in chloroform)	
pH Range	9 - 12	
pH for Chloroform Extraction Method	5.8 - 11.0	
Temperature	Room Temperature	
Time for Full Color Development	5 - 10 minutes	

Table 2: Analytical Performance Characteristics

Parameter	Value	Reference
Molar Absorptivity	$5.42 \times 10^4 \text{ L mol}^{-1} \text{ cm}^{-1}$ at 445 nm	
	$3.2 \times 10^3 \text{ L mol}^{-1} \text{ cm}^{-1}$ at 375 nm (in chloroform)	
Beer's Law Range	0.1 - 5 ppm	
	$0.15 - 1.5 \text{ mg L}^{-1}$	
Detection Limit	$13 \mu\text{g L}^{-1}$	
	$1.7 \times 10^{-7} \text{ mol L}^{-1}$	
Coefficient of Variation (for 100 $\mu\text{g}$ of nickel)	1.2% (n=10)	

Table 3: Common Interferences

Interfering Ion	Nature of Interference	Mitigation Strategy	Reference
Cobalt (II)	Forms a colored complex with DMG	Use of masking agents	
Copper (II)	Forms a stable complex with DMG	Use of masking agents	
Iron (II/III)	Precipitates as hydroxide in alkaline medium; forms a colored complex	Addition of citrate or tartrate to form a soluble complex	
Gold (III)	Interferes under experimental conditions	Avoid presence in the sample	
Dichromate	Interferes under experimental conditions	Avoid presence in the sample	
EDTA	Serious negative interference	Avoid presence in the sample	

## Experimental Protocols

### Protocol 1: Aqueous Phase Determination of Nickel

This protocol is suitable for the direct determination of nickel in aqueous samples.

#### 1. Reagents and Solutions

- Standard Nickel Solution (100 ppm): Dissolve 0.4479 g of nickel(II) sulfate hexahydrate ( $\text{NiSO}_4 \cdot 6\text{H}_2\text{O}$ ) in deionized water and dilute to 1000 mL in a volumetric flask. Alternatively, use a certified standard solution.

- **Dimethylglyoxime** Solution (1% w/v): Dissolve 1.0 g of **dimethylglyoxime** in 100 mL of 95% ethanol.
- Saturated Bromine Water: Add liquid bromine to deionized water in a fume hood until a small amount of undissolved bromine remains at the bottom. Caution: Bromine is highly corrosive and toxic. Handle with appropriate personal protective equipment.
- Concentrated Ammonia Solution (NH<sub>4</sub>OH)
- Citric Acid Solution (10% w/v): Dissolve 10 g of citric acid in 100 mL of deionized water. This is used to mask interference from iron.

## 2. Preparation of Calibration Standards

- Prepare a series of standard solutions by pipetting appropriate volumes (e.g., 0, 1, 2, 5, 10 mL) of the 100 ppm standard nickel solution into 100 mL volumetric flasks.
- To each flask, add 5 mL of citric acid solution (if iron is expected).
- Add deionized water to bring the volume to approximately 50 mL.

## 3. Sample Preparation

- Take a known volume of the sample solution and place it in a 100 mL volumetric flask.
- If the nickel concentration is high, dilute the sample accordingly.
- Add 5 mL of citric acid solution if iron is present.
- Add deionized water to bring the volume to approximately 50 mL.

## 4. Color Development and Measurement

- To each standard and sample flask, add 5 mL of saturated bromine water and mix well.
- Allow the solution to stand for 1 minute.

- Add concentrated ammonia solution dropwise until the brown color of excess bromine disappears, then add 2 mL in excess. The solution should be alkaline.
- Add 3 mL of the 1% **dimethylglyoxime** solution and mix thoroughly.
- Dilute the solution to the 100 mL mark with deionized water and mix again.
- Allow the solutions to stand for 5-10 minutes for full color development.
- Measure the absorbance of each solution at 445 nm using a spectrophotometer, with the blank solution (0 ppm nickel) as the reference.

## 5. Data Analysis

- Plot a calibration curve of absorbance versus nickel concentration for the standard solutions.
- Determine the concentration of nickel in the sample solution from the calibration curve.

# Protocol 2: Solvent Extraction Method for Nickel Determination

This protocol is suitable for samples where pre-concentration of nickel is required or when interfering substances need to be removed.

## 1. Reagents and Solutions

- Standard Nickel Solution (20 ppm): Prepare by diluting a 1000 ppm standard nickel solution.
- **Dimethylglyoxime** Solution (0.5% w/v): Dissolve 0.5 g of **dimethylglyoxime** in 100 mL of ethanol.
- Buffer Solution (pH 9.5): Prepare by mixing appropriate amounts of 1M ammonia water and 1M ammonium acetate solution.
- Chloroform ( $\text{CHCl}_3$ )

## 2. Preparation of Calibration Standards and Sample

- Prepare a series of standard solutions containing known amounts of nickel (e.g., 20 to 180  $\mu\text{g}$ ) in separating funnels.
- For the sample, place an appropriate volume into a separating funnel.
- Adjust the total volume in each funnel to approximately 50 mL with deionized water.

### 3. Extraction Procedure

- Add 2.0 mL of the pH 9.5 buffer solution and 1.0 mL of the 0.5% **dimethylglyoxime** solution to each separating funnel.
- Mix well and allow the solutions to stand for 5 minutes.
- Add 10 mL of chloroform to each funnel.
- Shake vigorously for 1-2 minutes to extract the nickel-**dimethylglyoxime** complex into the chloroform layer.
- Allow the phases to separate.
- Drain the lower chloroform layer into a 10 mL volumetric flask.
- Repeat the extraction with another 5 mL of chloroform and combine the extracts.
- Dilute the combined extracts to the 10 mL mark with chloroform.

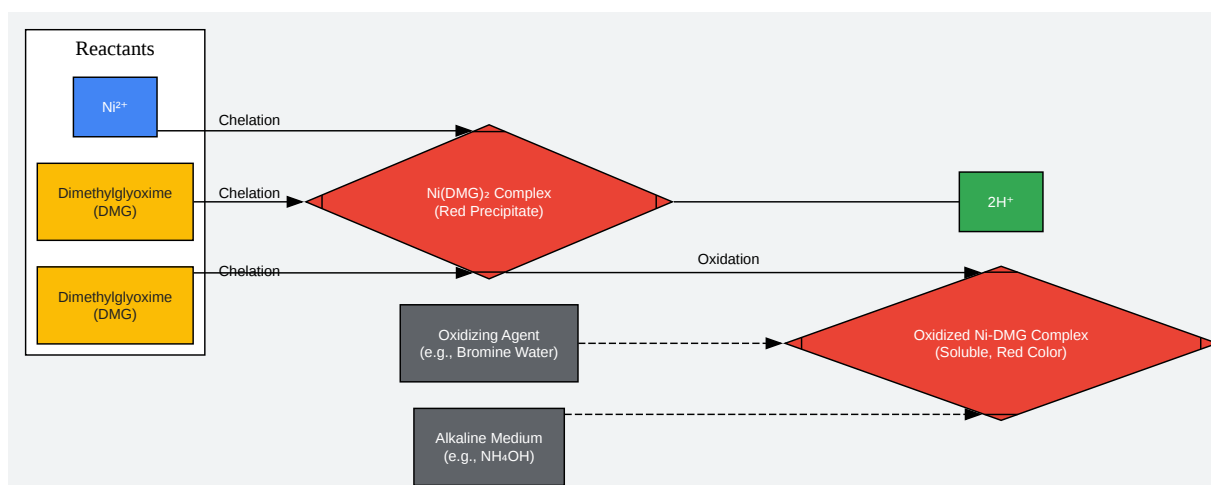
### 4. Measurement and Analysis

- Measure the absorbance of the chloroform extracts at 375 nm against a reagent blank prepared in the same manner.
- Plot a calibration curve and determine the nickel concentration in the sample.

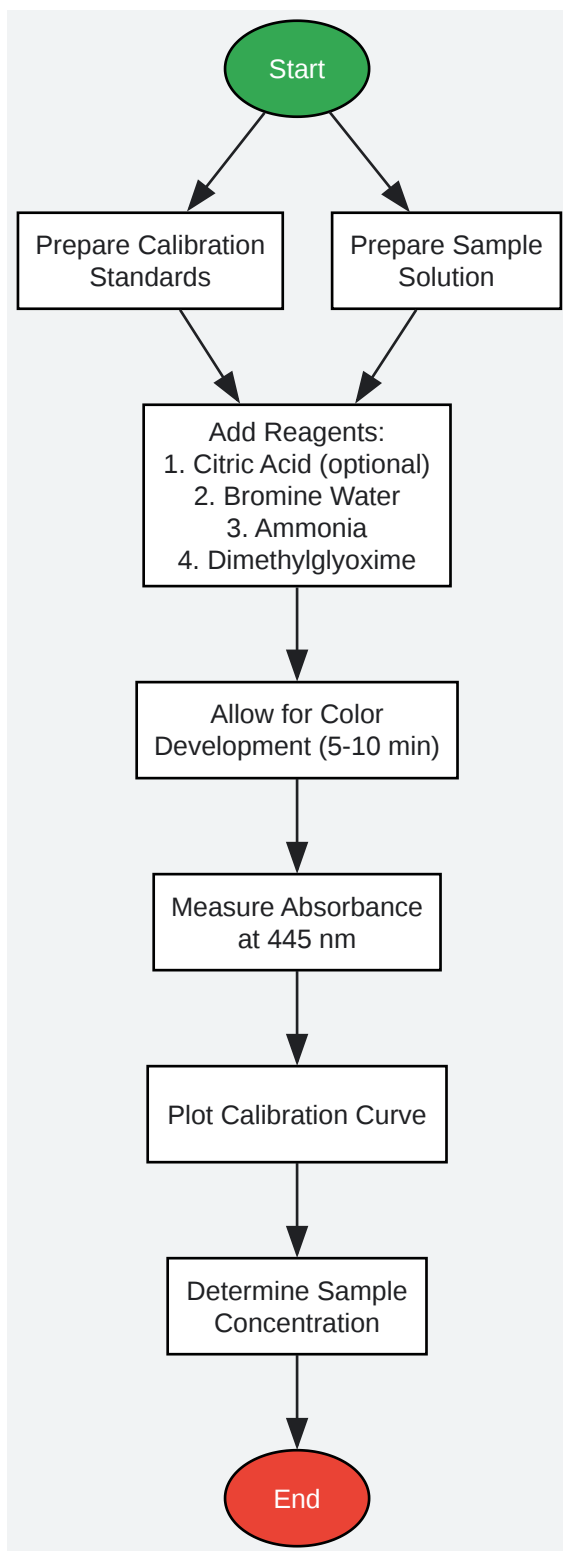
## Visualizations

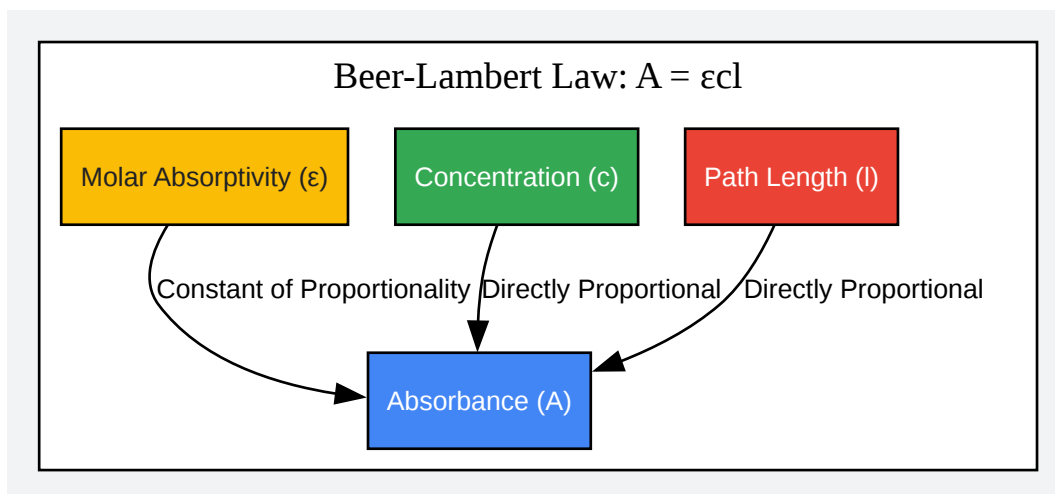
## Chemical Reaction Pathway

The following diagram illustrates the chelation reaction between nickel(II) and two molecules of **dimethylglyoxime** to form the stable square planar complex. In an alkaline medium and in the presence of an oxidizing agent, the nickel is oxidized to a higher oxidation state, leading to the formation of the colored complex.









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